![molecular formula C19H13ClO2 B14182452 10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-62-4](/img/structure/B14182452.png)
10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a chlorophenyl group attached to the naphthopyran structure, which can influence its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-naphthol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more environmentally friendly.
化学反应分析
Types of Reactions
10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: Used as a photochromic material in the study of light-induced chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of photochromic lenses and other light-sensitive materials.
作用机制
The mechanism of action of 10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible structural change, leading to a change in color. This process involves the breaking and forming of chemical bonds within the molecule, which can be influenced by the presence of the chlorophenyl group. The molecular targets and pathways involved in this process are primarily related to the absorption and emission of light energy.
相似化合物的比较
Similar Compounds
3-Phenyl-3H-naphtho[2,1-b]pyran: Another naphthopyran compound with similar photochromic properties.
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride: A related compound with a chlorophenyl group but different structural features.
Uniqueness
10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific structural arrangement and the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and photochromic behavior. This makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
923026-62-4 |
|---|---|
分子式 |
C19H13ClO2 |
分子量 |
308.8 g/mol |
IUPAC 名称 |
10-(4-chlorophenyl)-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C19H13ClO2/c20-14-7-5-12(6-8-14)19-15-4-2-1-3-13(15)9-16-17(19)10-22-11-18(16)21/h1-9H,10-11H2 |
InChI 键 |
PPWSXTRJSNHFMG-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C3=CC=CC=C3C=C2C(=O)CO1)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


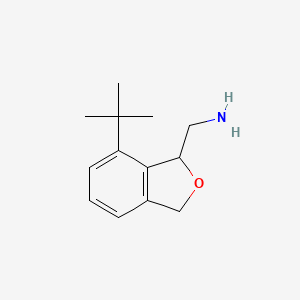

![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
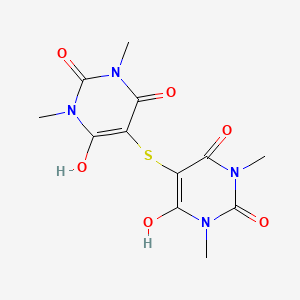
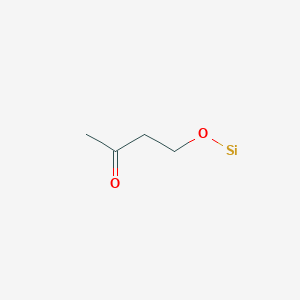
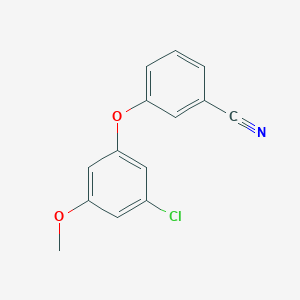
![4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B14182403.png)
![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)
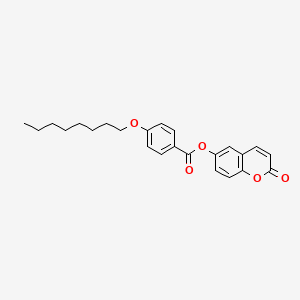

![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
![Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane](/img/structure/B14182438.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14182439.png)
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14182447.png)
